molecular formula C8H15IO5 B13654550 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid

Cat. No.: B13654550
M. Wt: 318.11 g/mol
InChI Key: ACWYRKQRNMVFPL-UHFFFAOYSA-N
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Description

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is a chemical compound with the molecular formula C8H15IO5 It is characterized by the presence of an iodoethoxy group attached to a chain of ethoxy groups, terminating in an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.

Scientific Research Applications

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with iodine are desired, such as in radiolabeling and imaging studies.

Properties

Molecular Formula

C8H15IO5

Molecular Weight

318.11 g/mol

IUPAC Name

2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)

InChI Key

ACWYRKQRNMVFPL-UHFFFAOYSA-N

Canonical SMILES

C(COCCI)OCCOCC(=O)O

Origin of Product

United States

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